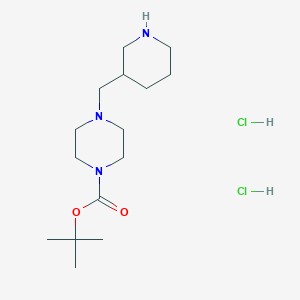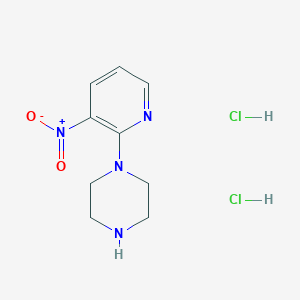
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H12N4O2. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and research. This compound is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 2-pyridinamine followed by the reaction with piperazine under acidic conditions. The reaction typically requires a nitration agent such as nitric acid and sulfuric acid, and the process is conducted at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in the production process.
化学反応の分析
Types of Reactions: 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the piperazine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the nitro group to a nitroso or nitrate group.
Reduction: Reducing agents like iron powder or hydrogen gas can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, often using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or nitrate esters.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated piperazine derivatives.
科学的研究の応用
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and processes. In medicine, it has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. In industry, it is used in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in these interactions, influencing the compound's binding affinity and biological activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in drug development or chemical synthesis.
類似化合物との比較
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as 1-(3-chloropyridin-2-yl)piperazine dihydrochloride and 1-(6-nitropyridin-3-yl)piperazine. These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its applications and behavior in chemical reactions.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from drug development to chemical synthesis. Understanding its properties, preparation methods, and applications can help researchers and industry professionals harness its full potential.
特性
IUPAC Name |
1-(3-nitropyridin-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12;;/h1-3,10H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZYDDYTWLEZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone](/img/structure/B7953387.png)
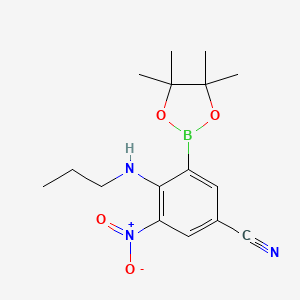
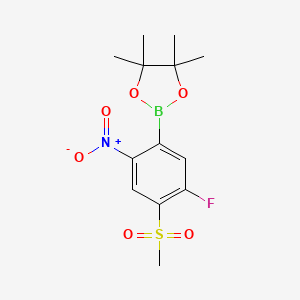
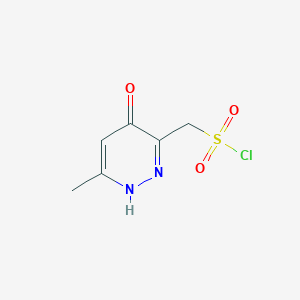
![2-[(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B7953406.png)


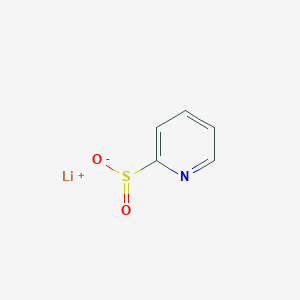
![N-[(2-Chlorophenyl)methyl]-3-(2,5-dimethylpyrrol-1-yl)propan-1-amine;hydrochloride](/img/structure/B7953439.png)
![[1,4'-Bipiperidine]-4-methanamine, 1'-methyl-, trihydrochloride](/img/structure/B7953450.png)
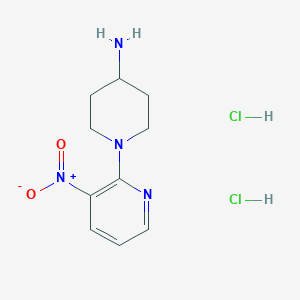
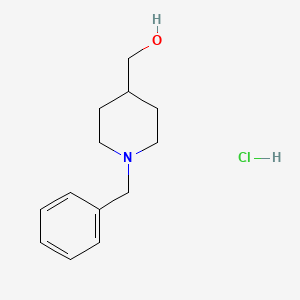
![[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride](/img/structure/B7953480.png)
